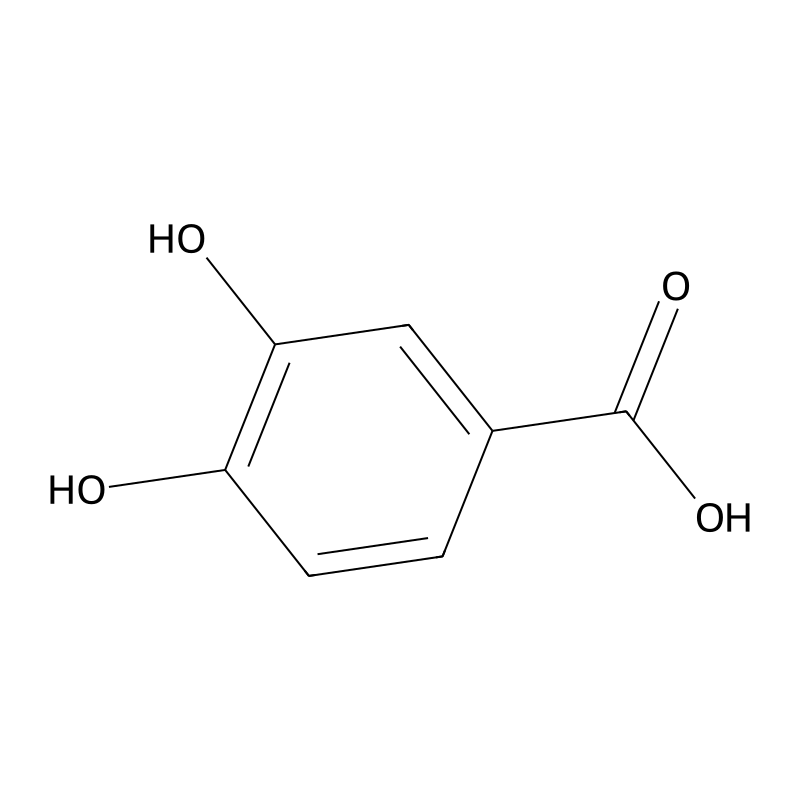

3,4-Dihydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

Soluble (in ethanol)

Synonyms

Canonical SMILES

Natural Occurrence and Metabolism:

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is a naturally occurring dihydroxybenzoic acid found in various plants, fruits, and vegetables, including apples, pears, grapes, onions, and green tea []. It is also a metabolite of several other dietary polyphenols, such as chlorogenic acid and procyanidins [].

Potential Anti-Cancer Properties:

Several studies have investigated the potential anti-cancer properties of 3,4-dihydroxybenzoic acid.

In vitro studies have shown that 3,4-dihydroxybenzoic acid can inhibit the growth and proliferation of various cancer cell lines, including lung cancer, gastric cancer, and colon cancer [, ]. These studies suggest that 3,4-dihydroxybenzoic acid may work through various mechanisms, including inducing apoptosis (cell death), cell cycle arrest, and suppression of pro-inflammatory pathways [, ].

Other Potential Health Benefits:

In addition to its potential anti-cancer properties, 3,4-dihydroxybenzoic acid has been shown to possess other potential health benefits, including:

3,4-Dihydroxybenzoic acid is a dihydroxybenzoic acid characterized by hydroxy groups located at the 3 and 4 positions of the benzene ring. Its chemical formula is and it has a molar mass of approximately 154.12 g/mol. This compound is known for its role as a human xenobiotic and is utilized in various biochemical applications . It appears as a solid at room temperature and has a melting point of around 221 °C .

- Antioxidant Activity: The dihydroxyphenol structure of PCA allows it to scavenge free radicals, potentially protecting cells from oxidative damage [].

- Antimutagenic and Anticarcinogenic Effects: Studies suggest PCA may inhibit the formation of mutations and suppress cancer cell growth []. However, the exact mechanisms require further research.

- Anti-inflammatory Activity: PCA might possess anti-inflammatory properties, but more research is needed to understand the underlying mechanisms [].

- Electrochemical oxidation: The compound can undergo electrochemical oxidation, forming complexes with nucleophiles such as 4-hydroxy-1-methyl-2(1H)-quinolone .

- Complex formation: It reacts with chromium(III) to form oxygen-bonded complexes, which have been studied for their kinetics and stability .

- Decarboxylation: The enzyme protocatechuate decarboxylase utilizes 3,4-dihydroxybenzoate to produce catechol and carbon dioxide, indicating its involvement in metabolic pathways .

3,4-Dihydroxybenzoic acid exhibits several biological activities:

- Antioxidant properties: It has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory effects: The compound demonstrates anti-inflammatory properties, making it relevant in studies related to inflammatory diseases.

- Cytotoxicity: Research indicates that it may have cytotoxic effects on certain cancer cells, although the extent and mechanism require further investigation .

3,4-Dihydroxybenzoic acid finds applications in various fields:

- Pharmaceuticals: It is investigated for potential therapeutic uses due to its biological activities.

- Food industry: The compound may be used as an antioxidant in food preservation.

- Cosmetics: Its antioxidant and anti-inflammatory properties make it suitable for inclusion in skincare formulations.

Several compounds share structural similarities with 3,4-dihydroxybenzoic acid. Here are some notable examples:

3,4-Dihydroxybenzoic acid stands out due to its specific hydroxyl group positioning, which contributes to its unique biological activities compared to these similar compounds.

Physical Description

Solid

Light brown solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.86 (LogP)

0.86

Melting Point

UNII

GHS Hazard Statements

H315 (81.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

9002-72-6

Metabolism Metabolites

Wikipedia

Proamanullin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Co-upgrading of ethanol-assisted depolymerized lignin: A new biological lignin valorization approach for the production of protocatechuic acid and polyhydroxyalkanoic acid

Linh Thanh Nguyen, My Ha Tran, Eun Yeol LeePMID: 34284296 DOI: 10.1016/j.biortech.2021.125563

Abstract

This study presents a promising biological co-upgrading of ethanol-assisted depolymerized lignin (EDL) into protocatechuic acid (PCA) and polyhydroxyalkanoic acid (PHA) without any separation process. A depolymerized alkali lignin containing various G-lignin-type monomers at a concentration of 77 mg/mL was used for co-upgrading. An engineered Pseudomonas putida KT2440 strain was constructed by knocking out the protocatechuate 3, 4-dioxygenase, expression of the formaldehyde utilization pathway, and the expression of aldehyde dehydrogenase to enhance the efficiency of the ethanol utilization pathway. The growth and production of value-added bioproducts have been promoted by the utilization of formaldehyde, resulted in 6.73 ± 0.26 mg/L of PCA with a 17.5% (w/w) yield of total lignin monomers, and 303.66 ± 26.75 mg/L of PHA with 21.26% (w/w) of dry cell weight from 0.5 mL EDL. Moreover, the ethanol solvent used for lignin depolymerization was also utilized along with depolymerized lignin for co-upgrading to value-added products.Toxicological and anti-tumor effects of a linden extract (

Tiago Ferreira, Elisabete Nascimento-Gonçalves, Sara Macedo, Inês Borges, Adelina Gama, Rui M Gil da Costa, Maria J Neuparth, Germano Lanzarin, Carlos Venâncio, Luís Félix, Isabel Gaivão, Antonieta Alvarado, Maria J Pires, Margarida M S M Bastos, Rui Medeiros, António Nogueira, Lillian Barros, Isabel C F R Ferreira, Eduardo Rosa, Paula A OliveiraPMID: 33978005 DOI: 10.1039/d1fo00225b

Abstract

Tilia platyphyllos Scop. is a popular broad-leaved tree, native to Central and Southern Europe. Hydroethanolic extracts rich in phenolic compounds obtained from T. platyphyllos Scop. have shown in vitro antioxidant, anti-inflammatory and antitumor properties. The aim of this work was to evaluate the therapeutic properties of a hydroethanolic extract obtained from T. platyphyllos in HPV16-transgenic mice. The animals were divided into eight groups according to their sex and phenotype. Four groups of female: HPV+ exposed to linden (HPV linden; n = 6), HPV+ (HPV water; n = 4), HPV- exposed to linden (WT linden; n = 5) and HPV- (WT water; n = 4) and four groups of male: HPV+ exposed to linden (HPV linden; n = 5), HPV+ (HPV water; n = 5), HPV- exposed to linden (WT linden; n = 5) and HPV- (WT water; n = 7). The linden (Tilia platyphyllos Scop.) extract was orally administered at a dose of 4.5 mg/10 mL per animal (dissolved in water) and changed daily for 33 days. The hydroethanolic extract of T. platyphyllos consisted of protocatechuic acid and (-)-epicatechin as the most abundant phenolic acid and flavonoid, respectively, and was found to be stable during the studied period. In two male groups a significant positive weight gain was observed but without association with the linden extract. Histological, biochemical, and oxidative stress analyses for the evaluation of kidney and liver damage support the hypothesis that the linden extract is safe and well-tolerated under the present experimental conditions. Skin histopathology does not demonstrate the chemopreventive effect of the linden extract against HPV16-induced lesions. The linden extract has revealed a favourable toxicological profile; however, additional studies are required to determine the chemopreventive potential of the linden extract.The protective effect of protocatechuic acid on hepatotoxicity induced by cisplatin in mice

Sally A Habib, Ghada M Suddek, Mona Abdel Rahim, Rehab S AbdelrahmanPMID: 33864821 DOI: 10.1016/j.lfs.2021.119485

Abstract

Cisplatin is one of the most potent anti-cancer drugs used for the treatment of various solid tumors, yet it has several side effects that may limit its clinical use. Hepatotoxicity is one of the most serious side effects as it may lead to liver failure. Several mechanisms including oxidative stress, inflammation, and apoptosis have been examined in cisplatin-induced hepatotoxicity. Protocatechuic acid (Proto) which is naturally occurring phenolic acid has shown different biological activity as antioxidant, anti-inflammatory, and anti-apoptotic. In this study, we investigate the protective effect of Proto at two doses 100 and 150 mg/kg on hepatotoxicity induced by a single injection of 10 mg/kg cisplatin in female albino mice. The present study demonstrates for the first time that Proto administration (100 and 150 mg/Kg) significantly attenuates cisplatin-induced changes in liver function [increase serum albumin and decrease liver injury markers ALT, AST, GGT, and bilirubin]. This was associated with marked hepatic antioxidant effects [decrease MDA and NO levels, increase GSH and SOD activity]. Moreover, Proto reduced cisplatin-induced apoptosis in the liver through decreasing caspase-3, annexin-V, and BAX. Both doses suppressed cisplatin-induced expression of iNOS and NF-ᴋB p65 subunit and pro-inflammatory cytokines (IL-6 and TNF-α). Also, Proto improved histopathological examination of the liver. The present findings reveal that the antioxidant, anti-inflammatory, and anti-apoptotic effects of Proto are the main mechanisms by which Proto can ameliorate cisplatin-induced liver injury.β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid-An Atomistic Perspective on Structural and Thermodynamic Stabilities

Thammarat AreePMID: 34208150 DOI: 10.3390/molecules26123574

Abstract

Protocatechuic aldehyde (PCAL) and protocatechuic acid (PCAC) are catechol derivatives and have broad therapeutic effects associated with their antiradical activity. Their pharmacological and physicochemical properties have been improved via the cyclodextrin (CD) encapsulation. Because the characteristics of β-CD inclusion complexes with PCAL () and PCAC (

) are still equivocal, we get to the bottom of the inclusion complexation by an integrated study of single-crystal X-ray diffraction and DFT full-geometry optimization. X-ray analysis unveiled that PCAL and PCAC are nearly totally shielded in the β-CD wall. Their aromatic rings are vertically aligned in the β-CD cavity such that the functional groups on the opposite side of the ring (3,4-di(OH) and 1-CHO/1-COOH groups) are placed nearby the O6-H and O2-H/O3-H rims, respectively. The preferred inclusion modes in

and

help to establish crystal contacts of OH⋅⋅⋅O H-bonds with the adjacent β-CD OH groups and water molecules. By contrast, the DFT-optimized structures of both complexes in the gas phase are thermodynamically stable via the four newly formed host-guest OH⋯O H-bonds. The intermolecular OH⋅⋅⋅O H-bonds between PCAL/PCAC 3,4-di(OH) and β-CD O6-H groups, and the shielding of OH groups in the β-CD wall help to stabilize these antioxidants in the β-CD cavity, as observed in our earlier studies. Moreover, PCAL and PCAC in distinct lattice environments are compared for insights into their structural flexibility.

Viscozyme L hydrolysis and Lactobacillus fermentation increase the phenolic compound content and antioxidant properties of aqueous solutions of quinoa pretreated by steaming with α-amylase

Jigang Zhang, Maoye Li, Jianghua Cheng, Xinhong Zhang, Kexin Li, Bin Li, Chuyan Wang, Xinmin LiuPMID: 33844283 DOI: 10.1111/1750-3841.15680

Abstract

In this work, red quinoa was successively subjected to α-amylase steaming, complex enzyme Viscozyme (R) L hydrolysis, and lactic acid bacteria (LAB) fermentation. The total phenolic compound content (TPC), flavonoid content (TFC), and antioxidant capacities of the solvent-extractable (free) and bound fractions and the individual phenolic compounds released were determined. Compared to steaming with α-amylase, enzymatic hydrolysis and fermentation of quinoa resulted in approximately 82.6, 26.9, 36.3, and 45.2% increases in the TPC (the sum of free and bound fractions), TFC, DPPH, and ORAC values, respectively. HPLC-QqQ-MS/MS analysis showed that enzymolysis and fermentation increased the content of protocatechuic acid, catechin, procyanidin B, and quercetin by 126.3, 101.9, 524, and 296.3%, respectively. Moreover, a major proportion of individual phenolic compounds existed as bound form. The results indicated that complex enzymatic hydrolysis and LAB fermentation were practical and useful to release promising polyphenols. This research provides a basis for the processing of quinoa beverages rich in phenolic compounds. PRACTICAL APPLICATION: In this work, liquefying with α-amylase, hydrolyzing with cellulolytic enzyme mixture, and fermenting with Lactic acid bacteria (LAB), successively, were exploited to process quinoa. This is an innovative method of quinoa processing to produce beverage products. Complex enzymatic hydrolysis and fermentation with LAB can significantly enhance phenolic compound, especially protocatechuic acid, catechin, procyanidin B

, and quercetin. In additional, LAB fermentation is very beneficial to improve the antioxidant activity of quinoa. We also found that a major proportion of phenolic compounds existed as bound forms in quinoa.

Physiological hypoxia restrains the senescence-associated secretory phenotype via AMPK-mediated mTOR suppression

Thijmen van Vliet, Marta Varela-Eirin, Boshi Wang, Michela Borghesan, Simone M Brandenburg, Rossana Franzin, Konstantinos Evangelou, Marc Seelen, Vassilis Gorgoulis, Marco DemariaPMID: 33823141 DOI: 10.1016/j.molcel.2021.03.018

Abstract

Cellular senescence is a state of stable proliferative arrest triggered by damaging signals. Senescent cells persist during aging and promote age-related pathologies via the pro-inflammatory senescence-associated secretory phenotype (SASP), whose regulation depends on environmental factors. In vivo, a major environmental variable is oxygenation, which varies among and within tissues. Here, we demonstrate that senescent cells express lower levels of detrimental pro-inflammatory SASP factors in physiologically hypoxic environments, as measured in culture and in tissues. Mechanistically, exposure of senescent cells to low-oxygen conditions leads to AMPK activation and AMPK-mediated suppression of the mTOR-NF-κB signaling loop. Finally, we demonstrate that treatment with hypoxia-mimetic compounds reduces SASP in cells and tissues and improves strength in chemotherapy-treated and aged mice. Our findings highlight the importance of oxygen as a determinant for pro-inflammatory SASP expression and offer a potential new strategy to reduce detrimental paracrine effects of senescent cells.Enhanced Activity and Sustained Release of Protocatechuic Acid, a Natural Antibacterial Agent, from Hybrid Nanoformulations with Zinc Oxide Nanoparticles

Khaled AbouAitah, Urszula Piotrowska, Jacek Wojnarowicz, Anna Swiderska-Sroda, Ahmed H H El-Desoky, Witold LojkowskiPMID: 34069756 DOI: 10.3390/ijms22105287

Abstract

Hybrid nanostructures can be developed with inorganic nanoparticles (NPs) such as zinc oxide (ZnO) and natural antibacterials. ZnO NPs can also exert antibacterial effects, and we used them here to examine their dual action in combination with a natural antibacterial agent, protocatechuic acid (PCA). To produce hybrid nanoformulations, we functionalized ZnO NPs with four types of silane organic molecules and successfully linked them to PCA. Physicochemical assessment confirmed PCA content up to ~18% in hybrid nanoformulations, with a PCA entrapment efficiency of ~72%, indicating successful connection. We then investigated the in vitro release kinetics and antibacterial effects of the hybrid against. PCA release from hybrid nanoformulations varied with silane surface modification. Within 98 h, only 8% of the total encapsulated PCA was released, suggesting sustained long-term release. We used nanoformulation solutions collected at days 3, 5, and 7 by disc diffusion or log reduction to evaluate their antibacterial effect against

. The hybrid nanoformulation showed efficient antibacterial and bactericidal effects that also depended on the surface modification and at a lower minimum inhibition concentration compared with the separate components. A hybrid nanoformulation of the PCA prodrug and ZnO NPs offers effective sustained-release inhibition of

growth.

Protocatechuic Acid Suppresses Microglia Activation and Facilitates M1 to M2 Phenotype Switching in Intracerebral Hemorrhage Mice

Zhiyu Xi, Canxin Xu, Xiao Chen, Baofeng Wang, Zhihong Zhong, Qingfang Sun, Yuhao Sun, Liuguan BianPMID: 33813082 DOI: 10.1016/j.jstrokecerebrovasdis.2021.105765

Abstract

Microglia activation, a key process in secondary injury following intracerebral hemorrhage (ICH), is divided to M1 and M2 phenotype. Protocatechuic acid (PCA) is a phenolic acid been proved neuroprotection in ICH without understanding of details. Thus, this study aimed to observe the influence of PCA on microglia activation and explore underlying mechanisms.To assess PCA affected microglia activation in vivo, an experimental ICH mice model was established and then treated with PCA intraperitoneal injection. Immunofluorescence staining was performed in brain slices at day 3 post ICH. BV2 cells were stimulated with hemin for activation, then M1 and M2 biomarkers were analyzed using Western Blot and qPCR. At last, we detected the expression of mTOR and its downstream molecules to discuss possible mechanisms.

At day 3 post ICH, less activated microglia gathering around hematoma after PCA treatment. Furtherly, in hemin treated BV2 cells, PCA downregulated M1 and promoted M2 biomarkers expression in both mRNA and protein level. PCA inhibited the phosphorylation of mTOR, S6K1 and 4E-BP1, while the inhibition was disappeared after supplemented with mTOR activator.

PCA impacted microglia activation by suppressing the mTOR signaling pathway, thereby improving M1/M2 switch and attenuated neuroinflammation.

Graphene Oxide Loaded with Protocatechuic Acid and Chlorogenic Acid Dual Drug Nanodelivery System for Human Hepatocellular Carcinoma Therapeutic Application

Kalaivani Buskaran, Mohd Zobir Hussein, Mohamad Aris Mohd Moklas, Mas Jaffri Masarudin, Sharida FakuraziPMID: 34071389 DOI: 10.3390/ijms22115786

Abstract

Hepatocellular carcinoma or hepatoma is a primary malignant neoplasm that responsible for 75-90% of all liver cancer in humans. Nanotechnology introduced the dual drug nanodelivery method as one of the initiatives in nanomedicine for cancer therapy. Graphene oxide (GO) loaded with protocatechuic acid (PCA) and chlorogenic acid (CA) have shown some anticancer activities in both passive and active targeting. The physicochemical characterizations for nanocomposites were conducted. Cell cytotoxicity assay and lactate dehydrogenase were conducted to estimate cell cytotoxicity and the severity of cell damage. Next, nanocomposite intracellular drug uptake was analyzed using a transmission electron microscope. The accumulation and localization of fluorescent-labelled nanocomposite in the human hepatocellular carcinoma (HepG2) cells were analyzed using a fluorescent microscope. Subsequently, Annexin V- fluorescein isothiocyanate (FITC)/propidium iodide analysis showed that nanocomposites induced late apoptosis in HepG2 cells. Cell cycle arrest was ascertained at the G2/M phase. There was the depolarization of mitochondrial membrane potential and an upregulation of reactive oxygen species when HepG2 cells were induced by nanocomposites. In conclusion, HepG2 cells treated with a graphene oxide-polyethylene glycol (GOP)-PCA/CA-FA dual drug nanocomposite exhibited significant anticancer activities with less toxicity compared to pristine protocatechuic acid, chlorogenic acid and GOP-PCA/CA nanocomposite, may be due to the utilization of a folic acid-targeting nanodrug delivery system.Phenolic Profiles of Ten Australian Faba Bean Varieties

Joel B Johnson, Daniel J Skylas, Janice S Mani, Jinle Xiang, Kerry B Walsh, Mani NaikerPMID: 34361795 DOI: 10.3390/molecules26154642

Abstract

Although Australia is the largest exporter of faba bean globally, there is limited information available on the levels of bioactive compounds found in current commercial faba bean varieties grown in this country. This study profiled the phenolic acid and flavonoid composition of 10 Australian faba bean varieties, grown at two different locations. Phenolic profiling by HPLC-DAD revealed the most abundant flavonoid to be catechin, followed by rutin. For the phenolic acids, syringic acid was found in high concentrations (72.4-122.5 mg/kg), while protocatechuic, vanillic,-hydroxybenzoic, chlorogenic,

-coumaric, and trans-ferulic acid were all found in low concentrations. The content of most individual phenolics varied significantly with the variety, while some effect of the growing location was also observed. This information could be used by food processors and plant breeders to maximise the potential health benefits of Australian-grown faba bean.